molecular formula C16H27N3O4 B2682778 methyl 2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1881275-92-8

methyl 2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B2682778
CAS RN: 1881275-92-8
M. Wt: 325.409
InChI Key: PWDDKCHOCYVFFE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines . The Boc group is known for its stability and can be removed under mild acidic conditions .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the amine . The ester group can undergo hydrolysis in the presence of a base or an acid to form a carboxylic acid and an alcohol.

Scientific Research Applications

Role in Renin Inhibition

This compound is involved in the synthesis of renin inhibitory peptides. It acts as a suitably protected carboxylic acid useful as an intermediate for the preparation of peptides that inhibit human plasma renin, suggesting its potential in the design of treatments for hypertension and related cardiovascular diseases (Thaisrivongs et al., 1987).

Applications in HIV-1 Protease Inhibition

Another application is in the development of HIV-1 protease inhibitors. A derivative of this compound, featuring an imidazole-derived peptide bond replacement, has shown potent inhibition of HIV-1 protease, demonstrating its significance in antiretroviral therapy development (Abdel-Meguid et al., 1994).

Use in Catalytic Aminocarbonylation

It has also found use in catalytic aminocarbonylation reactions. This area of research focuses on the development of new methods for the synthesis of carboxamides, highlighting its importance in the field of organic synthesis and potential applications in pharmaceuticals (Müller et al., 2005).

Contribution to Radiopharmaceutical Development

In radiopharmaceutical development, derivatives of this compound have been explored for their potential in labeling bioactive molecules, offering a pathway for creating diagnostic and therapeutic agents, particularly in the context of cancer and neurological disorders (Mundwiler et al., 2004).

Synthesis of Biologically Active Compounds

This compound facilitates the synthesis of biologically active compounds, including chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. These derivatives are key building blocks for a variety of pharmaceuticals, showcasing the compound's versatility in drug development (Kubo et al., 1997).

Exploration in Glyoxal-Peroxynitrite Systems

Research into the glyoxal-peroxynitrite system has revealed its role in the formation of singlet oxygen, a critical species in various biological and chemical processes. This highlights the compound's relevance in studies related to oxidative stress and its implications for health and disease (Massari et al., 2011).

Safety and Hazards

While specific safety and hazard data for this compound isn’t available, compounds with a Boc group are generally considered safe to handle, but may cause irritation if they come into contact with the skin or eyes .

properties

IUPAC Name

methyl 5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c1-9(2)8-11(18-15(21)23-16(4,5)6)13-17-10(3)12(19-13)14(20)22-7/h9,11H,8H2,1-7H3,(H,17,19)(H,18,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDDKCHOCYVFFE-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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